molecular formula C8H12BNO3 B1399309 (5-Isopropoxypyridin-3-yl)boronic acid CAS No. 850991-41-2

(5-Isopropoxypyridin-3-yl)boronic acid

Cat. No. B1399309
Key on ui cas rn: 850991-41-2
M. Wt: 181 g/mol
InChI Key: XQHUPBAXLPBXOT-UHFFFAOYSA-N
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Patent
US07384929B2

Procedure details

To a stirred, −78° C. solution of 2.5 M n-butyllithium (44.0 mL, 110 mmol) in toluene (120 mL) was slowly added a solution of 3-bromo-5-isopropoxypyridine (21.6 g, 100 mmol) in toluene (40 mL) while maintaining the temperature below −50° C. After the addition was complete, the reaction was stirred at −78° C. for 30 min. Distilled THF (40 mL) was added, and the reaction stirred for 15 min at −78° C., followed by the addition of triisopropylborate (27.7 mL, 120 mmol) in one portion. After warming to −15° C., the reaction was quenched with 1M HCl (260 mL), and stirred for one hour. The mixture was then neutralized (to pH 7) with 5 M NaOH and extracted with THF (4×100 mL). The combined extracts were dried (Na2SO4), filtered and concentrated. The residue was dissolved in 1:1 THF/MeOH, filtered, concentrated, and dissolved in warm acetonitrile. Upon cooling, the acetonitrile solution deposited a light brown powder, which was collected by filtration and vacuum dried (8.94 g, 49%).
Quantity
44 mL
Type
reactant
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step Two
Quantity
27.7 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([Li])CCC.Br[C:7]1[CH:8]=[N:9][CH:10]=[C:11]([O:13][CH:14]([CH3:16])[CH3:15])[CH:12]=1.C1COCC1.C([O:25][B:26](OC(C)C)[O:27]C(C)C)(C)C>C1(C)C=CC=CC=1>[CH:14]([O:13][C:11]1[CH:12]=[C:7]([B:26]([OH:27])[OH:25])[CH:8]=[N:9][CH:10]=1)([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
44 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
21.6 g
Type
reactant
Smiles
BrC=1C=NC=C(C1)OC(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
40 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
27.7 mL
Type
reactant
Smiles
C(C)(C)OB(OC(C)C)OC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the reaction was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below −50° C
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the reaction stirred for 15 min at −78° C.
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
After warming to −15° C.
CUSTOM
Type
CUSTOM
Details
the reaction was quenched with 1M HCl (260 mL)
STIRRING
Type
STIRRING
Details
stirred for one hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with THF (4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 1:1 THF/MeOH
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in warm acetonitrile
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
FILTRATION
Type
FILTRATION
Details
was collected by filtration and vacuum
CUSTOM
Type
CUSTOM
Details
dried (8.94 g, 49%)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
C(C)(C)OC=1C=C(C=NC1)B(O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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